Upacicalcet
Description
Overview of Upacicalcet as a Novel Calcimimetic Agent
This compound, also known by its chemical name (2S)-2-amino-3-(((3-chloro-2-methyl-5-sulfophenyl)carbamoyl)amino)propanoic acid, is a positive allosteric modulator of the calcium-sensing receptor (CaSR). ontosight.aimedkoo.com The CaSR, a G protein-coupled receptor, plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH). patsnap.comresearchgate.net this compound acts by binding to the CaSR on parathyroid cells, enhancing their sensitivity to extracellular calcium. patsnap.com This action leads to a reduction in PTH secretion even at lower calcium concentrations, thereby addressing the excessive PTH levels characteristic of SHPT. wikipedia.orgpatsnap.com
The chemical structure of this compound features an L-alanine backbone with a complex side chain that includes a sulfophenyl group and a carbamoyl (B1232498) moiety, which contributes to its biological activity. ontosight.ai As a new molecular entity, it represents a significant development in the therapeutic landscape for SHPT. springer.com
Historical Context of Calcimimetic Compound Research and Development
The development of calcimimetics marked a significant advancement in the management of SHPT. Before their advent, treatment options were often limited and could lead to complications such as elevated calcium and phosphorus levels. nih.gov The discovery of the CaSR provided a specific target for pharmacological intervention. nih.govnih.gov
The first generation of calcimimetics included compounds like the phenylalkylamines R-567 and R-568, which, despite showing promise, faced challenges with their pharmacokinetic profiles. nih.govoup.com This led to the development of second-generation calcimimetics. Cinacalcet (B1662232) hydrochloride was the first calcimimetic to receive regulatory approval for clinical use and demonstrated the ability to effectively lower PTH, calcium, and phosphorus levels. researchgate.netnih.gov
Following cinacalcet, other calcimimetics have been developed, including etelcalcetide (B607377), an intravenous peptide agonist of the CaSR, and evocalcet, an oral agent. nih.govmdpi.comdovepress.com These agents aimed to improve upon the efficacy, safety, and patient adherence of earlier treatments. nih.govdovepress.com The evolution of calcimimetics reflects an ongoing effort to refine the management of SHPT by targeting the CaSR with increasing precision and improved therapeutic profiles. nih.gov
This compound's Distinctive Academic Research Profile
This compound has a distinctive research profile that sets it apart from other calcimimetics. A key feature highlighted in academic studies is its pharmacokinetic properties. Over 80% of this compound is removed during a single hemodialysis session, and its plasma concentration reaches a plateau within a week of repeated administration. karger.comkarger.com This is in contrast to etelcalcetide, which can accumulate with repeated dosing. karger.com This pharmacokinetic profile is believed to contribute to a lower risk of accumulation-related adverse effects. karger.comkarger.com
Research has also focused on this compound's specific interaction with the CaSR. It is described as a positive allosteric modulator that targets the amino acid binding site of the receptor. medkoo.com This mechanism of action is distinct from some other calcimimetics and is thought to contribute to its pharmacological effects. medkoo.com
Clinical research has demonstrated the efficacy of this compound in reducing PTH levels. A phase 3, multicenter, randomized, double-blind, placebo-controlled study in Japan showed that a significantly higher percentage of patients treated with this compound achieved the target range for intact PTH (iPTH) levels compared to placebo (67.0% vs. 8.0%). wikipedia.orgpathalys.com Long-term studies have further supported its efficacy, with one 52-week study showing that 94.2% of patients achieved the target serum iPTH level at the end of the study. karger.com
Furthermore, academic research has investigated the impact of this compound on various biochemical markers. Studies have shown that it not only reduces iPTH but also leads to decreases in serum fibroblast growth factor-23, bone-specific alkaline phosphatase, and other markers of bone turnover. karger.comnih.gov Research in animal models has also suggested that this compound may prevent vascular calcification and bone disorders associated with SHPT. medkoo.comtargetmol.com
Table 1: Key Research Findings for this compound
| Parameter | Finding | Source Citation |
|---|---|---|
| Mechanism of Action | Positive allosteric modulator of the calcium-sensing receptor (CaSR), enhancing its sensitivity to extracellular calcium. | medkoo.compatsnap.com |
| Pharmacokinetics | Over 80% is removed by a single hemodialysis session; plasma concentration plateaus within one week. | karger.comkarger.com |
| Phase 3 Efficacy (iPTH) | 67.0% of patients achieved target iPTH levels (60–240 pg/mL) versus 8.0% in the placebo group in a 24-week study. | wikipedia.orgpathalys.com |
| Long-Term Efficacy (iPTH) | 94.2% of patients achieved the target serum iPTH level at 52 weeks in an open-label study. | karger.com |
| Effect on Bone Markers | Decreases serum fibroblast growth factor-23, bone-specific alkaline phosphatase, and other bone turnover markers. | karger.comnih.gov |
| Preclinical Findings | Prevents vascular calcification and bone disorder in a rat model of secondary hyperparathyroidism. | medkoo.comtargetmol.com |
Table 2: Comparison of Calcimimetic Agents
| Compound | Generation | Route of Administration | Key Characteristics | Source Citation |
|---|---|---|---|---|
| Cinacalcet | Second | Oral | First calcimimetic approved for clinical use; effectively reduces PTH, calcium, and phosphorus. | researchgate.netnih.gov |
| Etelcalcetide | Second | Intravenous | Peptide agonist of CaSR; developed to improve efficacy and adherence. | nih.govoup.comdovepress.com |
| Evocalcet | Second | Oral | Reported to have a lower incidence of gastrointestinal symptoms compared to cinacalcet. | oup.com |
| This compound | Novel | Intravenous | Small molecule, non-peptide agent; >80% removed by hemodialysis, with a rapid plateau in plasma concentration. | karger.comkarger.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1333218-50-0 |
|---|---|
Molecular Formula |
C11H14ClN3O6S |
Molecular Weight |
351.76 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C11H14ClN3O6S/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21)/t8-/m0/s1 |
InChI Key |
LHEYGVSDVBEYQF-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Upacicalcet; |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Upacicalcet
Mechanism of Action at the Calcium-Sensing Receptor (CaSR)
Upacicalcet is a novel, non-peptide calcimimetic agent that modulates the activity of the Calcium-Sensing Receptor (CaSR). researchgate.netresearchgate.net The CaSR is a class C G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining extracellular calcium homeostasis by regulating the secretion of parathyroid hormone (PTH). nih.govnih.gove-century.us this compound's therapeutic effect stems from its ability to directly target and activate the CaSR on parathyroid cells, thereby enhancing the receptor's sensitivity to extracellular calcium ions (Ca²⁺). acs.orgpatsnap.comjst.go.jp This heightened sensitivity leads to the suppression of excessive PTH secretion. medkoo.com
Role as a Positive Allosteric Modulator (PAM) of CaSR
This compound functions as a positive allosteric modulator (PAM) of the CaSR. nih.govmedkoo.comresearchgate.netguidetopharmacology.org Unlike direct agonists, PAMs bind to an allosteric site on the receptor, which is topographically distinct from the orthosteric site where the primary endogenous ligand (extracellular Ca²⁺) binds. acs.org This binding event induces a conformational change that increases the receptor's affinity and/or efficacy for its orthosteric ligand.
A key characteristic of this compound's action is its dependence on extracellular calcium concentration. researchgate.netnih.gov In vitro studies have demonstrated that this compound does not exhibit significant agonistic activity on its own when extracellular Ca²⁺ levels are below the physiological range. researchgate.netnih.gov Its potent positive allosteric effect manifests by enhancing CaSR activity in a manner that is dependent on the concentration of extracellular calcium. researchgate.net This is a distinct pharmacological property compared to some other calcimimetics, such as etelcalcetide (B607377), which has been shown to possess agonistic activity even in the absence of physiological Ca²⁺ levels. researchgate.netnih.gov This dependency suggests that this compound potentiates the natural signaling mechanism of the CaSR rather than activating it independently.
Allosteric Modulation Mechanism and Conformational Changes
The CaSR exists as a homodimer, with each subunit comprising a large N-terminal extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail. nih.govacs.org The ECD contains a Venus flytrap (VFT) domain, which is crucial for ligand binding and receptor activation. jst.go.jp
The binding of ligands to the CaSR induces significant conformational changes that transition the receptor from an inactive to an active state. nih.gov Without ligands, the VFT domains of the CaSR dimer are in an "open" conformation. acs.org The cooperative binding of the orthosteric agonist, Ca²⁺, and a PAM, such as the endogenous amino acid L-tryptophan or the synthetic molecule this compound, to the ECD stabilizes a "closed," active conformation. nih.govacs.orgelifesciences.org This closure of the VFT domains is relayed through the cysteine-rich domains to the 7TM domains, causing a rearrangement and closure of the two 7TMDs, which is the prerequisite for G-protein coupling and downstream intracellular signaling. nih.govpnas.org The binding of a PAM like this compound essentially lowers the energy barrier for this conformational shift, making the receptor more sensitive to activation by existing levels of extracellular calcium. acs.orgpnas.org
CaSR-Ligand Interactions and Binding Site Analysis
Detailed molecular studies have revealed that this compound's mechanism is distinct from other calcimimetic drugs like cinacalcet (B1662232) and etelcalcetide. nih.gov While cinacalcet binds within the 7TM domain and etelcalcetide interacts with the extracellular cysteine-rich domain, research demonstrates that this compound specifically targets the amino acid binding site (ABS) of the CaSR. researchgate.netnih.govresearchgate.netguidetopharmacology.orgnih.gov This binding site is located within the VFT domain, specifically in the cleft between the LB1 and LB2 lobes, which is the same site where endogenous allosteric modulators like aromatic amino acids bind. acs.orgnih.gov
The identification of the ABS as the target for this compound was substantiated by competitive binding studies. nih.govresearchgate.net These experiments, conducted in HEK-293T cells expressing human CaSR, showed that this compound competes with the endogenous PAM, L-tryptophan. nih.govresearchgate.netguidetopharmacology.orgablesci.com This competitive interaction confirms that this compound and L-tryptophan share a common or overlapping binding site on the CaSR, which is consistent with this compound acting as a modulator at the receptor's ABS. nih.govresearchgate.net
To pinpoint the specific molecular interactions, site-directed mutagenesis studies combined with in silico docking simulations have been performed. nih.govresearchgate.net These investigations identified several key amino acid residues within the CaSR's ABS that are crucial for binding and interaction with this compound. researchgate.netnih.govmedkoo.comresearchgate.net The substitution of these specific residues was shown to affect the binding of this compound and its ability to potentiate receptor function. nih.govresearchgate.net While the full list of interacting residues is detailed in specialized pharmacological studies, this targeted interaction within the ABS underpins its potent positive allosteric activity. nih.govresearchgate.net The interaction with these residues distinguishes its mechanism from other classes of calcimimetics. nih.gov
Table 1: Research Findings on this compound's Interaction with CaSR
| Feature | Finding | Supporting Evidence | Citation |
|---|---|---|---|
| Receptor Target | Calcium-Sensing Receptor (CaSR) | Functional assays showing modulation of PTH secretion. | researchgate.netmedkoo.com |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Potentiates CaSR activity in a Ca²⁺-dependent manner. | researchgate.netresearchgate.netnih.gov |
| Binding Site | Amino Acid Binding Site (ABS) in the Venus Flytrap (VFT) Domain | In silico docking and mutagenesis studies. | researchgate.netnih.govresearchgate.netguidetopharmacology.org |
| Competitive Ligand | L-Tryptophan | Competitive binding assays in CaSR-expressing cells. | nih.govresearchgate.netguidetopharmacology.orgablesci.com |
| Key Interaction Locus | Cleft between LB1 and LB2 lobes of the VFT domain | Structural biology and molecular modeling. | acs.orgnih.gov |
| Cellular Effect | Enhances CaSR sensitivity to extracellular Ca²⁺ | In vitro studies measuring intracellular signaling (e.g., IP-1 accumulation). | nih.govresearchgate.net |
Competitive Binding with Endogenous Ligands (e.g., L-Tryptophan)
Modulation of CaSR Sensitivity to Extracellular Calcium Ions
This compound enhances the sensitivity of the CaSR to extracellular calcium ions (Ca2+). patsnap.com This means that in the presence of this compound, the CaSR is activated at lower concentrations of extracellular calcium. patsnap.com A key characteristic of this compound is that its agonistic activity is dependent on the concentration of extracellular Ca2+. researchgate.netnih.gov It does not exhibit significant agonistic action when the extracellular Ca2+ level is below the physiological range. researchgate.netnih.gov This dependency is a crucial aspect of its pharmacological profile, potentially reducing the risk of hypocalcemia. researchgate.net In vitro studies have demonstrated that this compound potentiates CaSR activity in a manner that is dependent on the extracellular calcium concentration, similar to the action of amino acids and the first-generation calcimimetic, cinacalcet. researchgate.net
Intracellular Signaling Pathways Coupled to CaSR Activation by this compound
The activation of the CaSR by this compound triggers downstream intracellular signaling pathways that ultimately lead to the inhibition of PTH secretion. The CaSR is known to couple to multiple G protein families, primarily Gq/11 and Gi/o. nih.govacs.org Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govacs.org IP3 induces a rapid increase in intracellular calcium concentrations by mobilizing stores from the endoplasmic reticulum. acs.orgmedchemexpress.com
Studies have shown that the functional effects of this compound on the CaSR can be measured by the accumulation of inositol-1 monophosphate, a downstream product of the PLC pathway. researchgate.netnih.gov This indicates that this compound's mechanism of action involves the activation of the Gq/11 signaling cascade. nih.gov The CaSR can also activate the mitogen-activated protein kinase (MAPK) pathway, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cellular proliferation and differentiation. medchemexpress.com This activation can be mediated by both Gq/11 and Gi/o proteins. medchemexpress.com
Comparative Molecular Pharmacology with Other Calcimimetics
This compound exhibits distinct pharmacological properties when compared to other calcimimetics like cinacalcet and etelcalcetide.
Distinctions in Human CaSR Agonistic Activity Profile
A significant difference in the agonistic profile of this compound compared to etelcalcetide lies in their activity at low calcium concentrations. This compound does not activate the human CaSR when extracellular Ca2+ levels are below the physiological range. researchgate.netnih.gov In contrast, etelcalcetide has been shown to possess agonistic activity even in the absence of physiological levels of extracellular Ca2+. researchgate.netresearchgate.netnih.gov This suggests that this compound may have a lower intrinsic activity or a greater dependence on the presence of the primary agonist, Ca2+, for its allosteric modulatory effect.
While both this compound and cinacalcet act as positive allosteric modulators, this compound is administered intravenously, which bypasses potential issues related to gastrointestinal absorption that can be seen with the oral administration of cinacalcet. vulcanchem.com
| Calcimimetic | Activity at Sub-physiological Ca2+ Levels | Administration Route |
|---|---|---|
| This compound | No significant agonistic action researchgate.netnih.gov | Intravenous chemicalbook.com |
| Etelcalcetide | Exhibits agonistic activity researchgate.netresearchgate.netnih.gov | Intravenous e-century.us |
| Cinacalcet | Positive allosteric modulator researchgate.net | Oral vulcanchem.com |
Structural Basis for Differential Pharmacological Activity
The distinct pharmacological profile of this compound is rooted in its unique interaction with the CaSR. In silico and in vitro studies have revealed that this compound targets the amino acid binding site of the CaSR. researchgate.netnih.govguidetopharmacology.org This is a significant distinction from other calcimimetics. Research has demonstrated that this compound competes with L-tryptophan, an amino acid known to be an allosteric activator of the CaSR, for this binding site. researchgate.netx-mol.net
Preclinical Pharmacological Profile of Upacicalcet
In Vitro Pharmacological Characterization
The in vitro pharmacological properties of upacicalcet have been extensively studied to elucidate its mechanism of action and its effects on the CaSR.
Evaluation of this compound's Effects on Intracellular Calcium Concentration Dynamics
A primary function of CaSR activation is the mobilization of intracellular calcium. In HEK-293 cells expressing hCaSR, this compound has been shown to potentiate the increase in intracellular calcium concentration in a manner that is dependent on the extracellular calcium concentration. researchgate.net At a low extracellular calcium concentration of 0.1 mM, this compound did not induce intracellular calcium mobilization. researchgate.net However, at extracellular calcium concentrations of 0.4 mM and higher, this compound led to a concentration-dependent increase in intracellular calcium mobilization. researchgate.net This demonstrates its role as a positive allosteric modulator that enhances the receptor's response to its primary ligand, calcium. The activation of the CaSR by agonists typically leads to the stimulation of the Gq/11-phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent rise in intracellular calcium levels. medchemexpress.com
Functional Receptor Assays and Signaling Readouts (e.g., Inositol Monophosphate Accumulation)
To further characterize the functional consequences of this compound binding to the CaSR, inositol monophosphate (IP-1) accumulation assays have been performed. researchgate.netnih.gov The accumulation of IP-1 is a downstream indicator of Gq/11-PLC pathway activation. medchemexpress.com Studies have confirmed that this compound stimulates the accumulation of inositol-1 monophosphate in HEK-293T cells expressing hCaSR, providing further evidence of its agonistic activity on the receptor. researchgate.netnih.gov The effects of substitutions at the amino acid binding site of the CaSR on the binding of this compound were also shown to be consistent with the effects on receptor function as measured by IP-1 accumulation. researchgate.net
In Vivo Pharmacological Studies in Animal Models
Preclinical in vivo studies have been crucial in evaluating the efficacy and pharmacological profile of this compound in a more complex biological system.
Animal Models Utilized in Preclinical Research
The adenine-induced CKD model in rodents is a well-established and widely used model for studying secondary hyperparathyroidism. tandfonline.comturkjnephrol.org The administration of a diet high in adenine (B156593) leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubular injury, interstitial fibrosis, and a progressive decline in renal function, which closely mimics the pathophysiology of human CKD. tandfonline.com This model effectively replicates the abnormal mineral metabolism and subsequent development of SHPT seen in patients with CKD. tandfonline.com
In studies using this rat model of adenine-induced renal failure, repeated administration of this compound has demonstrated significant efficacy. researchgate.netnih.gov Treatment with this compound led to a reduction in serum intact PTH (iPTH) levels and inhibited the development of parathyroid hyperplasia. researchgate.netnih.gov Notably, these effects were achieved without causing significant changes in serum calcium and phosphorus levels, suggesting a lower risk of hypocalcemia, a common side effect of SHPT treatments. researchgate.netnih.gov Furthermore, this compound was shown to suppress ectopic calcification in the thoracic aorta, kidney, and heart, as well as cortical bone pore formation. researchgate.netnih.gov
The table below summarizes the key findings from a study investigating the effects of this compound in an adenine-induced CKD rat model of SHPT. nih.gov
| Parameter | CKD-Control Rats | This compound-Treated Rats (0.2 mg/kg) | This compound-Treated Rats (1 mg/kg) |
| Serum iPTH Levels | Elevated | Significantly Lower than Control | Significantly Lower than Control |
| Parathyroid Hyperplasia | Present | Suppressed | Suppressed |
| Ectopic Calcification | Present | Suppressed | Suppressed |
| Cortical Pore Formation | Present | Suppressed | Suppressed |
| Serum Calcium Levels | Not Significantly Affected | Not Significantly Affected | Not Significantly Affected |
| Serum Phosphorus Levels | Not Significantly Affected | Not Significantly Affected | Not Significantly Affected |
These findings from the adenine-induced CKD model highlight the potential of this compound as a therapeutic agent that can effectively manage SHPT and its complications while maintaining stable serum mineral levels. researchgate.netnih.gov
Normal Rodent Models for Baseline Characterization
In preclinical evaluations using normal, healthy rodent models, this compound demonstrated clear pharmacological activity. Following intravenous administration to normal rats, this compound induced a dose-dependent reduction in serum levels of both intact parathyroid hormone (iPTH) and calcium (Ca2+). researchgate.netnih.gov Studies have shown this effect at doses ranging from 0.03 to 3 mg/kg. researchgate.netnih.gov This fundamental characterization in a non-disease state establishes the compound's primary mechanism of action on the calcium-sensing receptor (CaSR), leading to subsequent physiological changes in mineral homeostasis. Furthermore, investigations in normal rats showed that this compound did not significantly affect gastric emptying, even at doses substantially higher than those required to lower serum iPTH. nih.govlarvol.com
Nephrectomized Rodent Models
The pharmacological effects of this compound were further investigated in surgically-induced rodent models of renal insufficiency, specifically double-nephrectomized rats. researchgate.netnih.gov These models simulate an acute state of severe kidney dysfunction. In these animals, intravenous administration of this compound resulted in a dose-dependent decrease in serum iPTH and serum Ca2+ levels, with effective doses ranging from 0.3 to 30 mg/kg. researchgate.netnih.gov A key finding from these studies was that the calcium-lowering effect of this compound was dependent on the ambient calcium concentration. The effect on reducing serum Ca2+ was diminished when extracellular calcium levels were below the physiological range, even when this compound was administered at very high doses. researchgate.netnih.gov
Effects on Parathyroid Hormone Regulation in Disease Models
Dose-Dependent Suppression of Intact Parathyroid Hormone (iPTH) Levels
This compound has consistently shown a dose-dependent capacity to suppress elevated iPTH levels in animal models of secondary hyperparathyroidism (SHPT). nih.gov In a rat model of chronic kidney disease (CKD) induced by adenine, repeated administration of this compound at doses of 0.2 mg/kg and 1 mg/kg led to significantly lower serum iPTH levels compared to untreated CKD-control rats. researchgate.netnih.gov This significant reduction was observed as early as seven days after the initial dose. researchgate.netnih.gov Similarly, in both normal and double-nephrectomized rats, a single intravenous administration of this compound produced a dose-dependent decrease in serum iPTH. researchgate.netnih.gov
Table 1: Effect of this compound on Serum iPTH Levels in Rodent Models
| Animal Model | Dosing | Key Finding | Citation |
|---|---|---|---|
| Normal Rats | 0.03-3 mg/kg (IV, single dose) | Dose-dependent decrease in serum iPTH. | researchgate.netnih.gov |
| Double-Nephrectomized Rats | 0.3-30 mg/kg (IV, single dose) | Dose-dependent decrease in serum iPTH. | researchgate.netnih.gov |
| Adenine-Induced CKD Rats | 0.2 mg/kg and 1 mg/kg (repeated admin.) | Significantly lower serum iPTH vs. control after 7 days. | researchgate.netnih.gov |
Impact on Parathyroid Gland Hyperplasia and Morphological Changes
Beyond its acute effects on hormone secretion, this compound has demonstrated the ability to mitigate the chronic structural changes in the parathyroid glands associated with SHPT. In long-term studies using the adenine-induced CKD rat model, repeated administration of this compound inhibited the development of parathyroid hyperplasia. nih.govresearchgate.net This was evidenced by evaluations of parathyroid gland weight and the density of Ki-67-positive cells, a marker of cell proliferation. researchgate.netnih.gov These findings suggest that this compound can suppress not only the function but also the abnormal growth of the parathyroid glands that is characteristic of progressive SHPT. nih.gov
Table 2: Effect of this compound on Parathyroid Gland Hyperplasia in Adenine-Induced CKD Rats
| Parameter | Treatment Group | Outcome | Citation |
|---|---|---|---|
| Parathyroid Gland Weight | This compound (0.2 & 1 mg/kg) | Inhibition of increase in gland weight. | researchgate.netnih.gov |
| Ki-67-Positive Cell Density | This compound (0.2 & 1 mg/kg) | Inhibition of increase in proliferating cells. | researchgate.netnih.gov |
Effects on Mineral Homeostasis and Associated Pathologies in Preclinical Models
Modulation of Serum Calcium and Phosphorus Levels in Animal Models
The effect of this compound on serum mineral levels is a critical aspect of its preclinical profile. In normal and double-nephrectomized rats, this compound administration led to a dose-dependent decrease in serum calcium levels. researchgate.netnih.gov However, an important distinction was observed in the adenine-induced CKD rat model, which represents a more chronic disease state. In these animals, repeated administration of this compound, at doses effective in lowering iPTH and preventing hyperplasia, did not cause significant changes in serum calcium or phosphorus levels. nih.govresearchgate.net This suggests a low potential for causing hypocalcemia, a common concern with calcimimetic therapies. nih.gov
Table 3: Effect of this compound on Serum Mineral Levels in Animal Models
| Animal Model | Key Finding | Citation |
|---|---|---|
| Normal Rats | Dose-dependent decrease in serum Ca2+. | researchgate.netnih.gov |
| Double-Nephrectomized Rats | Dose-dependent decrease in serum Ca2+. | researchgate.netnih.gov |
| Adenine-Induced CKD Rats | No significant changes in serum calcium or phosphorus levels with repeated dosing. | nih.govresearchgate.net |
Prevention of Ectopic Calcification (e.g., Vascular, Renal, Cardiac)
Preclinical investigations in a rat model of adenine-induced chronic kidney disease (CKD) and secondary hyperparathyroidism (SHPT) have demonstrated the potential of this compound to mitigate ectopic calcification. nih.govresearchgate.netresearchgate.net In these studies, repeated administration of this compound led to the suppression of calcium deposition in various non-bone tissues. nih.govmdpi.com
Specifically, evaluation of bone morphometry parameters included the assessment of calcium content in the thoracic aorta, kidney, and heart. nih.govresearchgate.net The results indicated that this compound treatment suppressed this pathological mineralization. nih.gov The prevention of vascular calcification is a key therapeutic goal in managing SHPT, as the deposition of calcium in the cardiovascular system is linked to increased morbidity and mortality. mdpi.com In the adenine-induced CKD rat model, which develops severe SHPT, this compound was shown to safely inhibit the progression of the condition, including the suppression of ectopic calcification, without causing significant alterations in blood mineral parameters. nih.govresearchgate.net
Influence on Bone Mineralization, Microarchitecture, and Histomorphometry
This compound has been shown to positively influence bone health in preclinical models of SHPT associated with chronic kidney disease. nih.govresearchgate.net The chronic elevation of parathyroid hormone (PTH) in SHPT is known to cause deterioration of cortical bone, increasing fracture risk. nih.govresearchgate.netresearchgate.net
In a rat model of adenine-induced renal failure, repeated administration of this compound demonstrated beneficial effects on bone microarchitecture. nih.gov Bone histomorphometry analysis in these animals revealed that this compound treatment suppressed the formation of cortical pores and reduced fibrosis volume. nih.govresearchgate.netresearchgate.net This suggests that this compound can prevent the deterioration of cortical bone structure associated with high-turnover bone disease characteristic of SHPT. nih.gov
While direct preclinical data on bone mineralization dynamics are limited, clinical studies support the potential for positive effects. In human trials, this compound treatment significantly decreased serum concentrations of several bone turnover markers, including bone-specific alkaline phosphatase (BAP), total type 1 procollagen-N-propeptide (P1NP), and tartrate-resistant acid phosphatase-5b (TRACP-5b). nih.gov The modulation of these markers, which reflect bone formation and resorption, suggests that this compound's action in lowering PTH levels may have a favorable impact on bone structure and metabolism. nih.gov
Interactive Data Table: Effect of this compound on Bone Histomorphometry in Adenine-Induced CKD Rats
Below is a summary of the key findings on bone parameters from preclinical studies.
| Parameter | Model | Observation with this compound | Reference |
| Cortical Porosity | Adenine-induced CKD rat | Suppressed | nih.govresearchgate.net |
| Fibrosis Volume | Adenine-induced CKD rat | Suppressed | nih.govresearchgate.net |
Comparative In Vivo Pharmacodynamics with Other Calcimimetic Agents
Comparison of Efficacy in PTH and Calcium Lowering
Preclinical studies have established the efficacy of this compound in reducing both intact parathyroid hormone (iPTH) and serum calcium (Ca2+) levels. In normal rats and in a more clinically relevant double-nephrectomized rat model, intravenous administration of this compound resulted in a dose-dependent decrease in serum iPTH and Ca2+ concentrations. researchgate.net
A key characteristic of this compound observed in these in vivo models is its calcium-dependent activity. The calcium-lowering effect of this compound was diminished when extracellular calcium levels fell below the physiological range, even at doses significantly higher than the effective dose for PTH reduction. researchgate.net This suggests a mechanism that may reduce the risk of inducing hypocalcemia. researchgate.net
When considering its relative efficacy, comparisons with other calcimimetics are often made. Etelcalcetide (B607377), another intravenous calcimimetic, has also been shown to effectively lower PTH and calcium levels in preclinical models, such as the 5/6 nephrectomy rat model. researchgate.net In clinical settings, etelcalcetide has been reported to lower serum PTH levels more effectively than the oral calcimimetic cinacalcet (B1662232). wjgnet.com Preclinical studies with cinacalcet also show it reduces serum PTH, calcium, and phosphorus levels. biorxiv.org While direct, head-to-head preclinical studies providing a quantitative comparison of the magnitude of PTH and calcium reduction between this compound and other agents in the same experimental design are not extensively detailed in the available literature, the existing data confirm that this compound is a potent calcimimetic agent. researchgate.net
Interactive Data Table: Preclinical Efficacy of Calcimimetics on PTH and Calcium
| Compound | Animal Model | Effect on Serum iPTH | Effect on Serum Calcium | Reference |
| This compound | Normal & Double-Nephrectomized Rats | Dose-dependent decrease | Dose-dependent decrease | researchgate.net |
| Etelcalcetide | 5/6 Nephrectomy CKD Rats | Decreased | Decreased | researchgate.net |
| Cinacalcet | Not Specified | Decreased | Decreased | biorxiv.org |
Differential Effects on Gastrointestinal Physiology and Motility
A significant differentiating feature of this compound in preclinical pharmacodynamic studies is its neutral effect on gastrointestinal motility compared to the first-generation oral calcimimetic, cinacalcet. larvol.com Gastrointestinal side effects, such as nausea and vomiting, are known complications associated with oral calcimimetics like cinacalcet, which can impact patient adherence. mdpi.com
A preclinical study in normal rats was conducted to directly compare the effects of this compound and cinacalcet on gastric emptying. larvol.com The results were stark: while the administration of cinacalcet significantly slowed gastric emptying by approximately 50%, this compound had no effect on this parameter, even when administered at a dose 300-fold higher than that required to lower serum iPTH levels. larvol.com
This lack of effect on gastrointestinal motility is a key preclinical finding, suggesting a lower potential for gastrointestinal adverse events. larvol.com This is largely attributed to its intravenous route of administration, which bypasses the gastrointestinal tract, thereby avoiding the local effects that may contribute to the nausea and vomiting seen with oral agents. mdpi.com
Preclinical Pharmacokinetic and Metabolic Research of Upacicalcet
Absorption and Distribution Characteristics in Preclinical Models
Upacicalcet, a novel calcimimetic agent, has demonstrated distinct absorption and distribution properties in preclinical evaluations. These studies are crucial in predicting its behavior in clinical settings.
Plasma Concentration Profiles and Half-Life in Animal Studies
Following intravenous administration in normal rats, this compound showed a dose-dependent increase in plasma concentrations. nih.govresearcher.life The drug was rapidly cleared from the plasma. researchgate.netnih.gov In a study involving normal and double-nephrectomized rats, intravenous administration of this compound resulted in a dose-dependent decrease in serum intact parathyroid hormone (iPTH) and serum calcium levels. nih.govresearcher.life Another study in healthy adult humans, which can provide some context for preclinical findings, showed that after a single intravenous injection, this compound's plasma concentration increased in a dose-dependent manner and it disappeared rapidly from plasma with a half-life of approximately 1-2 hours. nih.govresearchgate.net
Apparent Volume of Distribution
Preclinical data indicates that this compound is a small molecule with a small volume of distribution. researchgate.netnih.govresearchgate.netnih.gov This characteristic suggests that the drug primarily remains in the systemic circulation rather than extensively distributing into tissues.
Plasma Protein Binding Characteristics
In vitro studies using human plasma have shown that this compound exhibits moderate binding to plasma proteins. The binding rate is reported to be between 44.2% and 45.6%. nih.govnih.gov This noncovalent binding is considered to be less than 50%. researchgate.netnih.govresearchgate.netnih.gov
Metabolism and Excretion Pathways in Preclinical Systems
The metabolic fate and elimination routes of this compound have been investigated in preclinical models, revealing a profile of minimal metabolism and predominantly renal excretion.
Hepatic Metabolism Profile and Extent of Biotransformation
Preclinical nonclinical studies have indicated that this compound undergoes minimal metabolism by the liver. nih.govnih.gov It shows little to no inhibition or induction of major drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes. nih.govnih.gov Furthermore, it is not a substrate for drug-metabolizing enzymes or transporters in the liver. researchgate.net This suggests a low potential for drug-drug interactions related to hepatic metabolism.
Evaluation of Interaction Potential with Drug-Metabolizing Enzymes (e.g., Cytochrome P450) and Transporters
A critical component of preclinical drug development involves assessing a new chemical entity's potential to cause drug-drug interactions (DDIs). This evaluation primarily focuses on the compound's interaction with major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily, and key drug transporters.
Nonclinical, in vitro studies conducted on this compound have revealed a favorable profile concerning its potential for clinically significant DDIs. Research findings indicate that this compound has minimal interaction with major drug-metabolizing enzymes and transporters, suggesting a low risk of altering the pharmacokinetics of co-administered medications. nih.gov
Interaction with Drug-Metabolizing Enzymes (Cytochrome P450)
The Cytochrome P450 system is a critical family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition or induction of these enzymes can lead to significant changes in drug clearance, potentially causing toxicity or loss of efficacy. nih.gov
Preclinical investigations have shown that this compound is unlikely to cause such interactions. nih.gov The studies revealed that this compound demonstrates little inhibition or induction of major CYP enzymes. nih.gov This is further supported by findings that the compound undergoes minimal metabolism in the liver and is predominantly excreted from the body unchanged via the urine. nih.govresearchgate.netresearchgate.net This characteristic suggests a low propensity for this compound to act as a perpetrator of metabolic drug-drug interactions.
| Interaction Type | Finding | Source |
|---|---|---|
| Enzyme Inhibition | Little to no inhibitory activity on major CYP enzymes. | nih.govnih.gov |
| Enzyme Induction | Little to no inductive activity on major CYP enzymes. | nih.govnih.gov |
| Metabolism | Undergoes minimal hepatic metabolism. | nih.gov |
Interaction with Drug Transporters
Drug transporters are membrane proteins that facilitate the movement of drugs across cellular barriers, playing a crucial role in drug absorption, distribution, and excretion. Interactions at the transporter level can significantly impact a drug's pharmacokinetic profile.
Nonclinical studies have also evaluated this compound's potential for transporter-mediated interactions. The results from these investigations were consistent with the enzyme interaction findings, showing that this compound has little to no inhibitory effects on major drug transporters. nih.gov Furthermore, the research indicated that this compound is not a significant substrate for these transporters, meaning its own clearance is unlikely to be affected by other drugs that are transporter inhibitors or inducers. nih.gov
| Interaction Type | Finding | Source |
|---|---|---|
| Transporter Inhibition | Demonstrates little inhibitory effect on major drug transporters. | nih.gov |
| Transporter Substrate | Not identified as a significant substrate for major drug transporters. | nih.gov |
Chemical Synthesis and Structural Research of Upacicalcet
Synthetic Pathways and Methodologies for Upacicalcet Production
The chemical synthesis of this compound involves a multi-step process designed to construct its specific stereochemical architecture and functional group arrangement, which are critical for its biological activity.
Identification of Key Starting Materials and Intermediate Compounds
The synthesis of this compound can be initiated from readily available raw materials. One reported pathway utilizes Aniline (B41778) as a foundational starting material. A more detailed synthetic route outlined in patent literature employs a protected chiral amino acid derivative, specifically a derivative of (2S)-diaminopropionic acid (Boc-DAP-OtBu ), as a key chiral building block. This ensures the correct stereochemistry in the final molecule.
The synthesis proceeds through several key intermediate compounds. A crucial step involves the formation of a urea derivative (urea 24.3 in one scheme) by reacting an aniline derivative with the chiral amine component. Following the construction of the core structure, deprotection steps are carried out to remove protecting groups (like Boc and tert-butyl esters), leading to a hydrated mesylate salt intermediate. The final step typically involves treatment with a base, such as sodium hydroxide, followed by careful pH adjustment to yield the final this compound sodium salt.
Below is a table summarizing the key materials in the synthesis of this compound.
Advanced Research Methodologies and Computational Studies in Upacicalcet Development
In Silico Modeling and Docking Simulations
Computational techniques have been instrumental in elucidating the interaction between upacicalcet and the CaSR at a molecular level.
Prediction of Ligand-Receptor Binding Modes and Conformational States
In silico docking simulations have been employed to predict how this compound binds to the CaSR. researchgate.netresearchgate.netnih.gov These models suggest that this compound, a positive allosteric modulator, targets the amino acid binding site within the Venus flytrap (VFT) domain of the receptor. researchgate.netnih.govguidetopharmacology.org This binding is distinct from other calcimimetics. The binding of this compound is thought to induce a conformational change in the receptor, transitioning it to an active state. acs.orgnih.gov This is achieved by closing the VFT domain, which in turn facilitates the dimerization of the two protein chains in the VFT domain, a key step in receptor activation. patsnap.com
Computational Approaches for Predicting Binding Affinity and Molecular Dynamics
Computational methods are crucial for predicting the binding affinity between a ligand and its receptor, a key factor in drug design. nih.govnih.gov For this compound, in silico analyses were performed to generate a binding mode that was consistent with in vitro study results. researchgate.netnih.gov These computational studies, likely involving molecular dynamics simulations, help to understand the stability of the ligand-receptor complex and the energetic factors driving the interaction. While specific quantitative predictions of this compound's binding affinity from computational models are not detailed in the provided results, the consistency between in silico and in vitro data validates the predicted binding mode. researchgate.netnih.gov
In Vitro Mutagenesis and Functional Assays for CaSR Characterization
To experimentally validate the predictions from computational models, in vitro studies using mutated forms of the CaSR have been essential.
Integrative Omics Approaches in Preclinical Disease Models
While specific studies detailing the use of integrative omics approaches in the preclinical development of this compound are not available in the provided search results, this methodology is increasingly used in drug discovery. nih.govnih.gov In the context of a drug like this compound, which is used to treat secondary hyperparathyroidism in chronic kidney disease (CKD), preclinical studies in animal models of the disease are crucial. nih.gov
Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the molecular landscape of a disease and the effects of a drug. nih.govnih.gov For instance, in a rat model of adenine-induced secondary hyperparathyroidism, repeated administration of this compound was shown to reduce serum parathyroid hormone levels, inhibit parathyroid hyperplasia, and prevent vascular calcification and bone disorders. nih.gov Applying omics technologies to such preclinical models could further elucidate the downstream molecular pathways affected by this compound beyond its direct effect on the CaSR. This could involve analyzing changes in gene expression in the parathyroid gland or alterations in the proteome of bone tissue in response to treatment. Such data would provide a more holistic view of this compound's pharmacological effects and could help identify novel biomarkers of response or resistance.
Application of Transcriptomics for Gene Expression Analysis in Response to this compound
Transcriptomics, the study of the complete set of RNA transcripts produced by the genome, is a powerful tool for understanding how a drug modulates gene expression in its target tissues. In the context of this compound, which acts on the calcium-sensing receptor (CaSR) in the parathyroid glands, transcriptomic analysis would be employed to map the downstream genetic pathways affected by its activation.
While specific transcriptomic studies on this compound are not extensively published, research on other calcimimetics like Cinacalcet (B1662232) provides a clear precedent. For instance, transcriptomic analysis in rat models of SHPT treated with Cinacalcet revealed significant downregulation of genes involved in mitotic activity in the parathyroid glands. au.dk This suggests an anti-proliferative effect, which is crucial for managing parathyroid hyperplasia, a key complication of SHPT. au.dk Additionally, these studies have shown that calcimimetics can influence the expression of genes involved in energy metabolism, such as those in oxidative phosphorylation and the TCA cycle. au.dk
For this compound, transcriptomic studies would similarly focus on parathyroid tissue to:
Confirm the downstream effects of CaSR activation.
Identify genes whose expression is altered, such as those for parathyroid hormone (PTH), CaSR itself, and regulators of cell proliferation.
Uncover potential off-target effects or novel mechanisms of action.
A hypothetical transcriptomics study on parathyroid cells treated with this compound could yield data such as that illustrated in the following table, identifying key genes regulated in response to the drug.
Table 1: Illustrative Transcriptomic Data for this compound in Parathyroid Cells
| Gene | Function | Predicted Change in Expression |
|---|---|---|
| PTH | Parathyroid Hormone Synthesis | Downregulated |
| CASR | Calcium-Sensing Receptor | Upregulated (feedback mechanism) |
| CCND1 | Cell Cycle Regulator (Cyclin D1) | Downregulated |
| VDR | Vitamin D Receptor | Upregulated |
| GCM2 | Parathyroid Development Transcription Factor | Modulated |
Proteomics for Protein Expression Profiling and Pathway Analysis
Proteomics complements transcriptomics by analyzing the entire set of proteins in a cell or tissue, providing a more direct measure of functional molecules. For a drug like this compound, proteomics is crucial for understanding the changes in protein expression and post-translational modifications that occur following CaSR activation.
Research in the field has utilized proteomics to characterize parathyroid tissue in SHPT, identifying alterations in proteins related to SHPT-regulating factors, including the Vitamin D receptor and the CaSR itself. nih.gov Studies on the calcimimetic Cinacalcet have used quantitative proteomics to evaluate its effects on protein expression in other tissues, such as the liver and brain, identifying changes in proteins involved in enzyme regulation, binding, and catalytic activity. nih.gov This highlights the utility of proteomics in assessing the broader physiological impact of CaSR modulators.
In the development and analysis of this compound, proteomic approaches would be applied to:
Quantify changes in the levels of key proteins like PTH and CaSR.
Analyze signaling pathways activated by this compound, by measuring the phosphorylation status of downstream proteins.
Identify biomarkers of drug efficacy or response.
Assess potential off-target protein interactions.
The table below illustrates the type of findings a proteomic study might uncover in parathyroid tissue following this compound administration.
Table 2: Representative Proteomic Findings in Response to this compound
| Protein | Pathway/Function | Predicted Change in Abundance/Activity |
|---|---|---|
| Parathyroid Hormone (PTH) | Calcium Homeostasis | Decreased Secretion |
| Calcium-Sensing Receptor (CaSR) | Drug Target | Expression levels modulated |
| Phospho-ERK1/2 | MAPK Signaling | Increased Phosphorylation |
| Vitamin D Receptor (VDR) | Vitamin D Signaling | Increased Expression |
| Parafibromin (CDC73) | Tumor Suppression | Expression levels modulated |
Metabolomics for Understanding Metabolic Perturbations and Biomarker Identification
Metabolomics involves the comprehensive analysis of small molecule metabolites in biological systems and can provide a snapshot of the physiological state of a cell or organism. frontiersin.orgnih.gov This methodology is increasingly used to identify biomarkers and understand the metabolic shifts associated with diseases like SHPT and their treatment. mdpi.com
Studies in patients with SHPT have identified distinct metabolic profiles, with alterations in amino acid metabolism, lipid metabolism, and uremic toxins. frontiersin.orgnih.gov Specifically, metabolites such as L-tryptophan and various lipids have been found to be significantly changed in SHPT. frontiersin.orgnih.gov The application of metabolomics to calcimimetic therapy would aim to see if the treatment can normalize these pathological metabolic profiles, providing another dimension to assessing drug efficacy.
In the context of this compound development, metabolomics would be instrumental in:
Characterizing the metabolic signature of SHPT and its reversal upon treatment.
Identifying novel biomarkers to monitor disease progression and therapeutic response.
Understanding the systemic metabolic effects of this compound beyond its primary pharmacodynamic action on PTH.
A targeted metabolomics study could reveal changes in key metabolites as shown in the illustrative table below.
Table 3: Potential Metabolomic Biomarkers Modulated by this compound
| Metabolite | Metabolic Pathway | Predicted Change in SHPT | Predicted Change with this compound |
|---|---|---|---|
| L-Tryptophan | Amino Acid Metabolism | Decreased | Increased towards normal |
| Indoxyl Sulfate | Uremic Toxin | Increased | Decreased |
| Phenylalanine | Amino Acid Metabolism | Increased | Decreased towards normal |
| Sphingomyelin | Sphingolipid Metabolism | Increased | Decreased towards normal |
| Glycerophosphocholine | Glycerophospholipid Metabolism | Increased | Decreased towards normal |
While direct omics studies on this compound are emerging, the foundation of its development is strongly supported by computational research that has precisely defined its interaction with its target.
Future Directions and Emerging Research Avenues for Upacicalcet
Exploration of Broader CaSR Modulation in Other Preclinical Pathophysiological Contexts
The calcium-sensing receptor is a versatile G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis. medkoo.comresearchgate.net While upacicalcet's primary indication is for SHPT in dialysis patients, the widespread distribution and diverse physiological roles of CaSRs suggest that this compound could have therapeutic potential in other pathophysiological contexts. researchgate.netpatsnap.com
Preclinical studies have already demonstrated that repeated administration of this compound can suppress ectopic calcification and cortical pore formation in a rat model of adenine-induced renal failure. nih.gov These findings suggest a potential role for this compound in mitigating vascular calcification, a common and serious complication of CKD. nih.govvulcanchem.com
Future research is expected to delve deeper into the effects of this compound on various tissues and organ systems where CaSRs are expressed. This includes investigating its potential in conditions such as primary hyperparathyroidism and tumor-induced hypercalcemia. vulcanchem.com The ability of this compound to modulate CaSR activity without causing significant fluctuations in serum calcium and phosphorus levels makes it an attractive candidate for these indications. researchgate.netnih.gov
Table 1: Potential Preclinical Research Areas for this compound
| Pathophysiological Context | Rationale for Exploration | Potential Therapeutic Benefit |
|---|---|---|
| Vascular Calcification | This compound has been shown to suppress ectopic calcification in preclinical models. nih.gov | Mitigation of cardiovascular complications in CKD. |
| Primary Hyperparathyroidism | The CaSR is the primary regulator of parathyroid hormone secretion. | Normalization of PTH and calcium levels. |
| Tumor-Induced Hypercalcemia | Some tumors secrete substances that lead to elevated calcium levels. | Control of hypercalcemia in cancer patients. |
| Bone Disorders | This compound has shown to prevent bone disorders in a rat model. targetmol.com | Improvement of bone health in various metabolic bone diseases. |
Development of Advanced Preclinical Models for Enhanced Translational Research
To better predict the clinical efficacy and safety of this compound and its analogs, there is a need for more advanced preclinical models that can accurately recapitulate the complexities of human diseases. Current animal models, such as the adenine-induced CKD rat model and the 5/6 nephrectomy model, have been instrumental in characterizing the pharmacological properties of this compound. researchgate.netnih.gov However, these models have limitations and may not fully reflect the heterogeneity of CKD and other target diseases in humans. researchgate.net
Future research will likely focus on developing and utilizing more sophisticated preclinical models. This could include the use of humanized animal models, organoids, and "disease-in-a-dish" platforms derived from patient cells. These advanced models would allow for a more detailed investigation of the drug's mechanism of action, its off-target effects, and the identification of potential biomarkers to predict patient response.
Furthermore, the development of novel imaging techniques and analytical methods will be crucial for assessing the effects of this compound in these models. High-resolution imaging can provide valuable insights into the drug's impact on tissue morphology and calcification, while advanced "omics" technologies can help to elucidate the molecular pathways modulated by this compound.
Novel Synthetic Strategies and Analog Design for Improved Pharmacological Properties
This compound was developed through research into "kokumi-flavor" studies of γ-glutamyl peptides. researchgate.net Its unique structure, containing an L-amino acid, and its distinct binding site on the CaSR differentiate it from other calcimimetics like cinacalcet (B1662232) and etelcalcetide (B607377). researchgate.netnih.gov This provides a solid foundation for the design of new analogs with improved pharmacological properties.
Future synthetic strategies will likely focus on several key areas:
Enhancing Potency and Selectivity: Modifying the chemical structure of this compound could lead to analogs with higher affinity and selectivity for the CaSR. This could potentially result in lower effective doses and a reduced risk of off-target effects. Research has shown that hindering the basic amine surroundings in similar compounds can weaken the affinity for CYP2D6, thereby reducing drug-drug interactions. researchgate.net
Optimizing Pharmacokinetics: The pharmacokinetic profile of a drug is a critical determinant of its clinical utility. Novel synthetic approaches could aim to develop analogs with tailored absorption, distribution, metabolism, and excretion (ADME) properties. For instance, designing orally bioavailable analogs of this compound could offer a more convenient administration route for patients.
Exploring Biased Agonism: The concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways of a receptor, is a burgeoning area in pharmacology. researchgate.net Designing this compound analogs that exhibit biased signaling at the CaSR could lead to therapies that selectively target the desired physiological effects while minimizing unwanted side effects.
In silico docking simulations and structure-activity relationship (SAR) studies will be invaluable tools in this endeavor. researchgate.net By understanding the precise interactions between this compound and the CaSR at a molecular level, medicinal chemists can rationally design new compounds with superior therapeutic profiles. researchgate.netresearchgate.net
Q & A
Q. What is the molecular mechanism by which Upacicalcet activates the calcium-sensing receptor (CaSR)?
this compound binds to CaSR's extracellular amino acid-binding pocket, forming hydrogen bonds with residues such as Ser147, Ser170, Glu297, and Arg66. This interaction stabilizes CaSR's active conformation, enhancing intracellular calcium signaling and suppressing parathyroid hormone (PTH) secretion. Key methodologies include:
- Radioligand binding assays to quantify competitive inhibition of [³H]-Upacicalcet .
- Molecular dynamics simulations to map binding modes and residue-specific interactions .
- IP-1 accumulation assays in HEK-293T cells to measure downstream Gq protein activation .
Q. Which experimental models are validated for studying this compound's pharmacodynamics?
- HEK-293T cells stably expressing human CaSR : Used for binding assays and calcium flux measurements due to high receptor expression .
- Amino acid substitution mutants (e.g., S147A, E297A): Identify critical residues for this compound binding via Western blotting and functional assays .
- Molecular docking with CaSR crystal structures : Screens 276 binding poses to prioritize mutagenesis targets .
Q. What are the primary pharmacokinetic properties of this compound in preclinical studies?
- Dose-dependent plasma clearance : Half-life of 1–2 hours in humans, with renal excretion as the primary route .
- Low plasma protein binding : <50%, suggesting minimal drug-drug interaction risks .
- Volume of distribution : Small, indicating limited tissue penetration .
Advanced Research Questions
Q. How do specific CaSR mutations (e.g., S170A, E297A) alter this compound's binding efficacy?
Mutagenesis studies reveal:
| Mutation | Binding Affinity (% of Wild Type) | IP-1 Response | Methodology |
|---|---|---|---|
| S147A | 30% | 50% reduction | Radioligand assays |
| E297A | 25% | 70% reduction | IP-1 accumulation |
| R66A | 30% | No change | Molecular dynamics |
- Contradiction : R66A reduces binding but not IP-1 response, suggesting compensatory pathways .
Q. What methodological strategies address discrepancies between in vitro binding and functional assay data?
- Triangulation : Combine radioligand binding, IP-1 assays, and calcium flux measurements to validate results .
- Structural modeling : Use hydrogen-bond fingerprints to distinguish direct binding effects from allosteric modulation .
- Negative controls : Compare this compound with L-tryptophan and cinacalcet to isolate receptor-specific effects .
Q. How can molecular dynamics simulations optimize this compound's binding affinity?
- Induced-fit docking (IFD) : Identifies flexible residues (e.g., Trp70, Ile416) critical for binding pocket adaptation .
- Free-energy perturbation (FEP) : Predicts ΔΔG values for mutations to prioritize synthetic analogs .
- Water-mediated hydrogen bonds : Stabilize sulfonyl and urea groups, informing chemical modifications .
Methodological Best Practices
Designing reproducible CaSR activation assays:
- Standardize extracellular Ca²⁺ concentrations : Use sigmoidal dose-response curves (EC₅₀ = 2.5 mM) to calibrate this compound's effects .
- Control for endogenous ligands : Pre-treat cells with EDTA to remove residual calcium .
- Blinded randomization : Essential in dose-escalation studies to mitigate observer bias .
Ethical considerations for translational this compound research:
- Data transparency : Report all mutagenesis outcomes, including null results (e.g., C482Y, E837A) .
- Patient-derived CaSR variants : Use CRISPR-edited cell lines to reflect genetic diversity in SHPT populations .
Data Contradiction Analysis
Resolving conflicting results in mutation studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
